Cas no 20830-81-3 (Daunomycin)

Daunomycin structure
Daunomycin structure
商品名:Daunomycin
CAS番号:20830-81-3
MF:C27H29NO10
メガワット:527.51986
CID:51667
PubChem ID:30323

Daunomycin 化学的及び物理的性質

名前と識別子

    • Daunomycin
    • (8s-cis)-8-acetyl-10-((3-amino-2,3,6-trideoxy-alpha-l-lyxo-hexopyranosyl)oxy)-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-5,12-naphthacenedione hydrochloride
    • DAUNORUBICIN
    • DAUNORUBICINE HYDROCHLORIDE
    • DAUNOMYCIN HYDROCHLORIDE
    • LEUKAEMOMYCIN C HYDROCHLORIDE
    • (8s-cis)-8-acetyl-10-[(3-amino-2,3,6-trideoxy-alpha-l-lyxo-hexopyrannosyl)oxy]
    • 3-acetyl-1,2,3,4,6,11-hexahydro-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-1-naph
    • Daunoblastin
    • cerubidin
    • Cerubidine(R)
    • daunamycin
    • daunoxome
    • fi6339
    • RP13057
    • Rubidomycin
    • rubomycinc
    • (8S-cis)-8-Acetyl-10-[(3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)oxy]-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-5,12-naphthacenedione
    • BRD-K43389675-003-03-5
    • Tox21_110896_1
    • BRD-K43389675-001-01-3
    • FI-6339
    • Daunorubicinum [INN-Latin]
    • NCGC00024246-05
    • SR-05000001600-1
    • Daunorubicinum
    • VALRUBICIN IMPURITY, DAUNORUBICIN [USP IMPURITY]
    • Valrubicin impurity, daunorubicin
    • LMPK13050002
    • Rubomycin C
    • SBI-0206677.P002
    • CCRIS 914
    • Tox21_110896
    • 20830-81-3
    • (7S,9S)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione
    • HMS2091K06
    • EPIRUBICIN HYDROCHLORIDE IMPURITY D [EP IMPURITY]
    • SMR000058559
    • (1S,3S)-3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 3-amino-2,3,6-trideoxy-a-L-lyxo-hexopyranoside
    • BSPBio_000353
    • 5,12-Naphthacenedione, 8-acetyl-10-((3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)oxy)-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-, (8S-cis)-
    • (7S,9S)-9-acetyl-7-[[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyl-2-oxanyl]oxy]-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride
    • Acetyladriamycin
    • SCHEMBL3041
    • Daunorubicin(Daunomycin)
    • NSC 83142
    • STQGQHZAVUOBTE-VGBVRHCVSA-N
    • Daunorrubicina
    • AB01644616_09
    • C01907
    • DAUNORUBICIN [WHO-DD]
    • (1S,3S)-3-ACETYL-1,2,3,4,6,11-HEXAHYDRO-3,5,12-TRIHYDROXY-10-METHOXY-6,11-DIOXO-1-NAPHTHACENYL 3-AMINO-2,3,6-TRIDEOXY-.ALPHA.-L-LYXO-HEXOPYRANOSIDE
    • (1S,3S)-3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranoside
    • CHEMBL178
    • Daunorubicin (INN)
    • CS-2004
    • DAUNORUBICIN [ORANGE BOOK]
    • DAUNOMYCIN [IARC]
    • Anthracycline
    • HY-13062A
    • (7S,9S)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyl-tetrahydropyran-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione
    • GTPL7063
    • (8S,10S)-8-acetyl-10-(((2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-6,8,11-trihydroxy-1-methoxy-7,8,9,10-tetrahydrotetracene-5,12-dione
    • AB01644616_10
    • (8S,10S)-8-ACETYL-10-((3-AMINO-2,3,6-TRIDEOXY-.ALPHA.-L-LYXO-HEXOPYRANOSYL)OXY)-6,8,11-TRIHYDROXY-1-METHOXY-7,8,9,10-TETRAHYDROTETRACENE-5,12-DIONE
    • CHEBI:41977
    • BDBM50368352
    • SR-01000000033
    • 2-HYDROXY-5-(4-NITRO-PHENYLSULFAMOYL)-BENZOICACID
    • Anthracyline
    • Daunomycin;RP 13057;Rubidomycin
    • (8S,10S)-8-acetyl-10-{[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy}-6,8,11-trihydroxy-1-methoxy-5,7,8,9,10,12-hexahydrotetracene-5,12-dione
    • GR-318
    • (7S,9R)-9-Acetyl-7-[(2S,4S,5S,6S)-4-amino-5-hydroxy-6-methyl-oxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione
    • EN300-7479232
    • RCRA waste no. U059
    • 5,12-Naphthacenedione,8-acetyl-10-[(3-amino-2,3,6-trideoxy-a-L-lyxo-hexopyranosyl)oxy]-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-, (8S,10S)-
    • BPBio1_000389
    • DTXCID402883
    • NCGC00024246-18
    • Daunarubicinum
    • UNII-ZS7284E0ZP
    • SR-05000001600
    • Daunorubicin [INN:BAN]
    • BDBM32017
    • AI3-52942
    • NDC-0082-4155
    • DTXSID7022883
    • NCGC00024246-06
    • BRD-K43389675-003-20-9
    • NSC-82151
    • (7S,9S)-9-acetyl-7-(4-amino-5-hydroxy-6-methyl-tetrahydropyran-2-yl)oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione chloride
    • DaunoXome (TN)
    • NCGC00024246-09
    • NSC-756717
    • NCGC00024246-07
    • D07776
    • SR-01000000033-4
    • (7S,9S)-7-[(2R,4S,5S,6S)-4-azanyl-6-methyl-5-oxidanyl-oxan-2-yl]oxy-9-ethanoyl-4-methoxy-6,9,11-tris(oxidanyl)-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride
    • Prestwick3_000487
    • CCG-212559
    • DAUNORUBICIN [HSDB]
    • EX-A1337A
    • BRD-K43389675-003-02-7
    • EPIRUBICIN HYDROCHLORIDE IMPURITY, DAUNORUBICIN- [USP IMPURITY]
    • ZS7284E0ZP
    • NCGC00024246-12
    • (8S-cis)-8-Acetyl-10-[(3-amino-2,3,6-trideoxy-.alpha.-L-lyxo-hexopyranosyl)oxy]-7,8,9,10-tetrahydro--6,8,11-trihydroxy-1-methoxy-5,12-naphthacenedione
    • RP 13057
    • EPIRUBICIN IMPURITY D
    • AB00514669
    • BRN 1445583
    • (7S,9S)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride
    • NCGC00025173-01
    • RP-13057
    • 5,12-NAPHTHACENEDIONE, 8-ACETYL-10-((3-AMINO-2,3,6-TRIDEOXY-.ALPHA.-L-LYXO-HEXOPYRANOSYL))OXY)-7,8,9,10-TETRAHYDRO-6,8,11-TRIHYDROXY-1-METHOXY-, (8S-CIS)-
    • AB00514669-09
    • (8S-cis)-8-Acetyl-10-((3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyrannosyl)oxy)-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-5,12-napthacenedione
    • CAS-20830-81-3
    • DAUNORUBICIN [MI]
    • EINECS 244-069-7
    • Daunorubicine
    • Cerubidine
    • DAUNORUBICIN [MART.]
    • NSC82151
    • (7S,9S)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyl-tetrahydropyran-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-quinone;hydrochloride
    • cid_62770
    • FI 6339
    • NCGC00024246-15
    • VS-103
    • Leukaemomycin C
    • DAUNORUBICIN [INN]
    • NCI-C04693
    • DAUNORUBICIN [VANDF]
    • A814957
    • HSDB 5095
    • Tocris-1467
    • VYXEOS COMPONENT DAUNORUBICIN
    • (1S,3S)-3-acetyl-3,5,12-trihydroxy-10-(methyloxy)-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranoside
    • DB00694
    • MLS000069508
    • (+)-Daunomycin
    • NSC-83142
    • Pharmakon1600-01500223
    • DOXORUBICIN HYDROCHLORIDE IMPURITY A [EP IMPURITY]
    • HMS2089H04
    • MFCD00866340
    • 5,12-Naphthacenedione, 8-acetyl-10-((3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)oxy)-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-, (8S,10S)-
    • SR-05000001600-2
    • NSC756717
    • NCGC00024246-10
    • Q411659
    • Epirubicin hydrochloride impurity, daunorubicin-
    • Rubidomycin hydrochloride
    • L-lyxo-Hexopyranoside, 3.beta.-acetyl-1,2,3,4,6,11-hexahydro-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-1a-naththacenyl 3-amino-2,3,6-trideoxy-, .alpha.-, hydrochloride
    • 4'-epidaunorubicin
    • 3'-Epidaunorubicin
    • 5,12-Naphthacenedione, 8-acetyl-10-[(3-amino-2,3,6-trideoxy-.alpha.-L-lyxo-hexopyranosyl)]oxy]-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-, (8S-cis)-, hydrochloride
    • (1S,3S)-3-Acetyl-1,2,3,4,6,11-hexahydro-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-1-naphthacenedione, hydrochloride, (8S-cis)-
    • Antibiotics from Streptomyces coeruleorubidus
    • BRD-K43389675-001-02-1
    • BRD-K43389675-003-16-7
    • MDL: MFCD00866340
    • インチ: InChI=1S/C27H29NO10/c1-10-22(30)14(28)7-17(37-10)38-16-9-27(35,11(2)29)8-13-19(16)26(34)21-20(24(13)32)23(31)12-5-4-6-15(36-3)18(12)25(21)33/h4-6,10,14,16-17,22,30,32,34-35H,7-9,28H2,1-3H3/t10-,14-,16-,17-,22+,27-/m0/s1
    • InChIKey: STQGQHZAVUOBTE-VGBVRHCVSA-N
    • ほほえんだ: O=C(C(C(OC)=CC=C1)=C1C2=O)C3=C2C(O)=C(C[C@@](O)(C(C)=O)C[C@@H]4O[C@@]5([H])C[C@H](N)[C@H](O)[C@H](C)O5)C4=C3O

計算された属性

  • せいみつぶんしりょう: 527.179146g/mol
  • ひょうめんでんか: 0
  • XLogP3: 1.8
  • 水素結合ドナー数: 5
  • 水素結合受容体数: 11
  • 回転可能化学結合数: 4
  • どういたいしつりょう: 527.179146g/mol
  • 単一同位体質量: 527.179146g/mol
  • 水素結合トポロジー分子極性表面積: 186Ų
  • 重原子数: 38
  • 複雑さ: 960
  • 同位体原子数: 0
  • 原子立体中心数の決定: 6
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1
  • ひょうめんでんか: 0
  • 互変異性体の数: 54

じっけんとくせい

  • Stability Shelf Life: Aseptic technique must be strictly observed in all handling, since no preservative or bacteriostatic agent is present in DaunoXome or in the materials recommended for dilution.
  • Dissociation Constants: pKa = 7.85
  • 色と性状: {「from」:「zh」、「to」:「en」、「trans _ result」:[{「src」:「>>>>>>」、「dst」:「未確定」{、{「src=」:「2.>>>>>0>5 bc 6>uf08 g/mL、25/4>u2103>uf09」、「gst」:「2。密度(g/ml、25 /4 u 2103)”
  • 密度みつど: 1.3522 (rough estimate)
  • ゆうかいてん: 155 °C
  • ふってん: 769.977℃ at 760 mmHg
  • フラッシュポイント: 419.467 °C
  • 屈折率: 1.6400 (estimate)
  • PSA: 185.84000
  • LogP: 1.72920

Daunomycin セキュリティ情報

  • シグナルワード:Warning
  • 危害声明: H302-H315-H319-H335
  • 警告文: P261-P305+P351+P338
  • 危険物輸送番号:UN 3249
  • 危険レベル:6.1(b)
  • 包装カテゴリ:III
  • 危険レベル:6.1(b)
  • 包装等級:III
  • セキュリティ用語:6.1(b)
  • ちょぞうじょうけん:Please store the product under the recommended conditions in the Certificate of Analysis.
  • どくせい:LD50 in mice, rats (mg/kg): 20, 13 i.v.; 5, 8 i.p. (DiMarco, 1977)
  • 包装グループ:III
  • リスク用語:R3249

Daunomycin 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
D880586-50mg
Daunorubicin
20830-81-3 98%
50mg
¥6,480.00 2022-01-13
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
D880586-10mg
Daunorubicin
20830-81-3 98%
10mg
¥1,528.00 2022-01-13
Aaron
AR00I4OK-50mg
5,12-Naphthacenedione,8-acetyl-10-[(3-amino-2,3,6-trideoxy-a-L-lyxo-hexopyranosyl)oxy]-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-, (8S,10S)-
20830-81-3 98%
50mg
$1190.00 2025-02-10
DC Chemicals
DC25058-100mg
Daunorubicin
20830-81-3 >98%
100mg
$188.0 2023-09-15
Ambeed
A208987-250mg
(8S,10S)-8-Acetyl-10-(((2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-6,8,11-trihydroxy-1-methoxy-7,8,9,10-tetrahydrotetracene-5,12-dione
20830-81-3 98%
250mg
$389.0 2025-02-24
Ambeed
A208987-1g
(8S,10S)-8-Acetyl-10-(((2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-6,8,11-trihydroxy-1-methoxy-7,8,9,10-tetrahydrotetracene-5,12-dione
20830-81-3 98%
1g
$909.0 2025-02-24
Ambeed
A208987-50mg
(8S,10S)-8-Acetyl-10-(((2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-6,8,11-trihydroxy-1-methoxy-7,8,9,10-tetrahydrotetracene-5,12-dione
20830-81-3 98%
50mg
$230.0 2025-02-24
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci9898-10mg
Daunorubicin
20830-81-3 98%
10mg
¥428.00 2023-09-09
SHENG KE LU SI SHENG WU JI SHU
sc-394275-250 µg
Daunorubicin-13C,d3,
20830-81-3
250µg
¥9,777.00 2023-07-10
Enamine
EN300-7479232-0.05g
(8S,10S)-8-acetyl-10-{[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy}-6,8,11-trihydroxy-1-methoxy-5,7,8,9,10,12-hexahydrotetracene-5,12-dione
20830-81-3
0.05g
$2755.0 2023-06-01

Daunomycin 合成方法

Daunomycin 関連文献

Daunomycinに関する追加情報

Comprehensive Overview of Daunomycin (CAS No. 20830-81-3): Mechanism, Applications, and Research Insights

Daunomycin (CAS No. 20830-81-3), also known as daunorubicin, is a prominent anthracycline antibiotic widely recognized for its potent antitumor activity. This compound has been extensively studied for its role in cancer chemotherapy, particularly in treating acute leukemia and solid tumors. Its mechanism of action involves intercalating into DNA, thereby inhibiting topoisomerase II and disrupting DNA replication and transcription. The growing interest in targeted cancer therapies has spurred renewed research into daunomycin derivatives and their potential to reduce side effects like cardiotoxicity.

Recent advancements in nanotechnology have opened new avenues for daunomycin delivery systems. Researchers are exploring liposomal formulations and polymeric nanoparticles to enhance the drug's bioavailability and minimize off-target effects. A 2023 study highlighted the efficacy of daunomycin-loaded exosomes in improving tumor penetration while reducing systemic toxicity. Such innovations align with the rising demand for precision medicine solutions, a topic frequently searched in oncology forums and biomedical databases.

The pharmacokinetics of Daunomycin reveal rapid tissue distribution, with high concentrations accumulating in the liver, kidneys, and spleen. Its metabolism primarily occurs via aldo-keto reductases, producing the active metabolite daunorubicinol. Clinicians often monitor plasma levels to optimize dosing regimens, especially in patients with hepatic impairment. This aligns with current personalized medicine trends, where genetic testing for CYP450 enzymes helps predict individual drug responses.

Environmental and sustainability concerns have also influenced daunomycin research. Scientists are investigating biodegradable carrier systems to reduce pharmaceutical waste. Additionally, the search for marine-derived analogs of daunomycin has gained traction, tapping into the biodiversity of ocean ecosystems for novel chemotherapeutic agents. These developments respond to frequent queries about eco-friendly cancer treatments in scientific literature.

From a molecular biology perspective, daunomycin serves as a valuable tool for studying DNA damage response pathways. Its ability to generate reactive oxygen species (ROS) makes it a model compound for investigating oxidative stress in cancer cells. Recent publications on autophagy modulation by daunomycin have further expanded its research applications, particularly in exploring drug resistance mechanisms.

Quality control of Daunomycin (CAS No. 20830-81-3) involves rigorous HPLC analysis to ensure purity >98%, as specified in pharmacopoeial standards. The compound's distinctive red-orange fluorescence under UV light facilitates its detection in biological samples. Stability studies emphasize protection from light degradation, a critical consideration for formulation scientists developing long-acting injectables.

Emerging combination therapies featuring daunomycin with immunotherapy agents represent a frontier in oncological research. Preliminary data suggest synergistic effects when paired with PD-1 inhibitors, addressing the challenge of tumor microenvironment immunosuppression. This approach resonates with current patient inquiries about next-generation cancer cocktails and chemo-immunotherapy protocols.

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